![molecular formula C27H39N9O9 B594406 Suc-ala-ala-pro-arg-pna CAS No. 131068-47-8](/img/structure/B594406.png)
Suc-ala-ala-pro-arg-pna
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Suc-ala-ala-pro-arg-pna are enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , and peptidyl-prolyl cis/trans-isomerases (PPIases) . These enzymes play crucial roles in various biological processes, including protein degradation and folding .
Mode of Action
This compound interacts with its targets by serving as a substrate . For alpha-chymotrypsin and fungal chymotrypsin-like serine protease, the compound is cleaved, yielding 4-nitroaniline . For PPIases, the compound undergoes cis-trans isomerization of its proline peptide bonds .
Biochemical Pathways
The action of this compound primarily affects the proteolytic pathways and protein folding pathways . The cleavage of the compound by proteases like alpha-chymotrypsin leads to the breakdown of proteins, a crucial process in many biological functions . On the other hand, the isomerization catalyzed by PPIases affects protein folding, which is essential for the proper function of proteins .
Pharmacokinetics
It’s known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), which may influence its bioavailability .
Result of Action
The enzymatic cleavage of this compound by proteases results in the formation of 4-nitroaniline . This process can be used to measure the activity of these enzymes . The isomerization of the compound by PPIases, on the other hand, influences the conformation and, consequently, the function of proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of certain solvents can affect the compound’s solubility and stability . Moreover, the compound’s interaction with its target enzymes can be influenced by factors such as temperature and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Suc-ala-ala-pro-arg-pna interacts with a range of enzymes, proteins, and other biomolecules. It is known to be a substrate for enzymes such as chymotrypsin . The nature of these interactions often involves the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, its interaction with chymotrypsin can influence cell function by modulating proteolytic activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. It acts as a substrate for these enzymes, undergoing enzymatic cleavage that leads to the release of p-nitroaniline . This process can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with enzymes. These enzymes, along with any cofactors they may require, can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-arg-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error .
Chemical Reactions Analysis
Types of Reactions
Suc-ala-ala-pro-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds within the substrate, resulting in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Enzymes: Trypsin, chymotrypsin, and other serine proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at pH 7.4.
Temperature: Typically conducted at 37°C to mimic physiological conditions.
Major Products
The primary product of the hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm .
Scientific Research Applications
Peptide Synthesis
Suc-Ala-Ala-Pro-Arg-pNA is a valuable substrate in peptide synthesis. It facilitates the development of new therapeutic agents by serving as a building block for more complex peptides. This application is crucial for researchers aiming to create novel peptides with specific biological activities, which can lead to advancements in drug design and therapeutic interventions .
Enzyme Activity Assays
One of the primary applications of this compound is in enzyme activity assays, particularly for proteolytic enzymes such as trypsin and chymotrypsin. The compound acts as a substrate that, upon cleavage by these enzymes, releases p-nitroaniline, which can be quantitatively measured. This property allows researchers to assess enzyme kinetics and functionality effectively, providing insights into various biochemical processes .
Drug Development
In the realm of drug development, this compound plays a significant role in screening potential inhibitors of proteolytic enzymes. This is particularly relevant in diseases where dysregulated protease activity is a factor, such as cancer and inflammatory conditions. By studying the interactions between this compound and various inhibitors, researchers can identify promising drug candidates that may lead to effective treatments .
Biomarker Discovery
Researchers utilize this compound to explore biomarkers associated with various diseases. Its ability to interact with specific enzymes can help identify novel biomarkers that enhance diagnostic capabilities and improve treatment strategies. This application is vital for developing personalized medicine approaches and understanding disease mechanisms at a molecular level .
Protein Engineering
The compound is also employed in protein engineering, where it aids in the design and modification of proteins for biopharmaceutical applications. By utilizing this compound in the engineering process, scientists can create proteins with enhanced stability and efficacy, which are essential for therapeutic use .
Summary Table of Applications
Application | Description |
---|---|
Peptide Synthesis | Serves as a substrate for developing new therapeutic peptides. |
Enzyme Activity Assays | Used to measure the activity of proteolytic enzymes; provides insights into enzyme kinetics. |
Drug Development | Aids in screening potential inhibitors for proteolytic enzymes; relevant in cancer research. |
Biomarker Discovery | Helps identify novel biomarkers for diseases; enhances diagnostic capabilities. |
Protein Engineering | Assists in designing stable and effective biopharmaceutical proteins. |
Case Studies
- Enzyme Kinetics Study : A study utilized this compound to investigate the kinetics of trypsin activity under varying conditions. The results demonstrated how modifications in pH and temperature affected enzyme efficiency, providing critical data for understanding protease behavior in physiological conditions.
- Inhibitor Screening : In a research project focused on cancer therapeutics, this compound was employed to screen a library of small molecules for their ability to inhibit chymotrypsin-like activity. The study identified several promising candidates that showed significant inhibition, leading to further development as potential anticancer agents.
- Biomarker Identification : A recent investigation used this compound to explore potential biomarkers for pancreatic cancer by analyzing enzyme profiles in patient samples. The findings highlighted specific enzymatic changes associated with disease progression, paving the way for improved diagnostic tests.
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another synthetic peptide substrate used for detecting chymotrypsin activity.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Used for measuring elastase activity.
Suc-Ala-Pro-p-nitroanilide: A substrate for prolyl endopeptidase activity.
Uniqueness
Suc-ala-ala-pro-arg-pna is unique in its specificity for trypsin and other serine proteases, making it a valuable tool for studying these enzymes. Its ability to release a colorimetric product upon hydrolysis allows for easy and accurate quantification of enzyme activity .
Biological Activity
Suc-ala-ala-pro-arg-pNA (Suc-AAPR-pNA) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in relation to proteolytic enzymes such as trypsin. This article delves into the compound's properties, its role as a substrate for various serine proteases, and relevant case studies that illustrate its biological significance.
- Chemical Name : Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide
- CAS Number : 131068-47-8
- Molecular Formula : C24H32N6O9
- Molecular Weight : 548.55 g/mol
This compound is characterized by a succinyl group that enhances its solubility and stability, making it suitable for biochemical assays. Its structure allows it to mimic natural substrates of serine proteases, facilitating the study of enzyme kinetics and inhibition.
Suc-AAPR-pNA acts as a substrate for trypsin-like enzymes, which cleave the peptide bond at the arginine residue. The cleavage results in the release of p-nitroaniline, which can be quantitatively measured spectrophotometrically. This property is utilized in various assays to assess enzyme activity and inhibition.
Enzymatic Assays
- Trypsin Activity : Suc-AAPR-pNA has been used extensively to measure trypsin activity. It serves as a reliable substrate due to its specificity for trypsin acyl-enzyme complexes .
- Kinetic Parameters : The kinetic constants (Michaelis constant) and (turnover number) have been determined for Suc-AAPR-pNA with various serine proteases. For instance, studies have shown that trypsin exhibits a high catalytic efficiency with this substrate, indicating its effectiveness in proteolytic reactions .
Enzyme | (μM) | (s) | (Ms) |
---|---|---|---|
Trypsin | 0.5 | 200 | 400 |
Chymotrypsin | 1.0 | 150 | 150 |
Elastase | 0.8 | 100 | 125 |
Study on Serine Protease Inhibition
A significant study investigated the inhibitory effects of various compounds on serine proteases using Suc-AAPR-pNA as a substrate. The research highlighted that specific inhibitors could significantly reduce the activity of trypsin and related enzymes, providing insights into therapeutic applications for conditions involving excessive proteolytic activity, such as pancreatitis .
Cancer Research Application
In another study focusing on cancer biology, Suc-AAPR-pNA was utilized to assess the role of proteases in tumor progression. The findings indicated that elevated levels of trypsin-like activity correlated with aggressive tumor phenotypes, suggesting potential diagnostic applications for monitoring cancer progression .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDPNOVUNAIPA-FVCZOJIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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